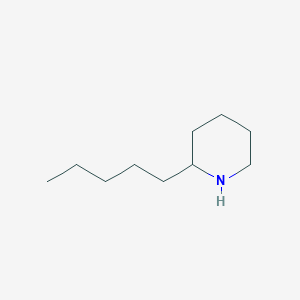

2-Pentylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Pentylpiperidine is an organic compound that is part of the piperidine class of compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of this compound has been studied in the context of hydrodenitrogenation of 2-methylpiperidine and 2-methylpyrrolidine over sulfided NiMo/γ-Al2O3 in the presence of dialkylamines, alkylamines, and alkenes . Another study discussed an organophotocatalysed [1+2+3] strategy to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .

Molecular Structure Analysis

The molecular formula of this compound is C10H21N . The InChI string is InChI=1S/C10H21N/c1-2-3-4-7-10-8-5-6-9-11-10/h10-11H,2-9H2,1H3 . The Canonical SMILES is CCCCCC1CCCCN1 .

Chemical Reactions Analysis

The hydrodenitrogenation of 2-methylpiperidine and 2-methylpyrrolidine was studied over sulfided NiMo/γ-Al2O3 in the presence of dialkylamines, alkylamines, and alkenes to determine why N-pentylpiperidine is formed in the hydrodenitrogenation of pyridine .

Aplicaciones Científicas De Investigación

Novel Toxic Alkaloid from Poison Hemlock

2-Pentylpiperidine, identified as conmaculatin, was discovered in the toxic weed Conium maculatum L. (Apiaceae). It was synthesized from cyclohexanol and exhibited potent antinociceptive properties in mice within a narrow dose range. However, doses higher than 20mg/kg were lethal (Radulović et al., 2012).

Venom of Ant Monomorium Delagoense

Research revealed novel 2,6-dialkylpiperidines in the venom of Monomorium delagoense, which includes cis- and trans-2-(4-pentenyl)-6-pentylpiperidine. These compounds have shown insecticidal and repellent properties (Jones et al., 1990).

Hydrodenitrogenation of Pyridine

The study of the hydrodenitrogenation process of 2-methylpiperidine and 2-methylpyrrolidine explored why N-pentylpiperidine forms during pyridine hydrodenitrogenation. It was found that N-pentylpiperidine is formed by the reaction of pentylamine with piperidine, highlighting its importance in chemical synthesis (Wang & Prins, 2008).

Diphenylbutylpiperidine Antipsychotics

Studies on diphenylbutylpiperidine (DPBP) antipsychotics showed their effects on Ca2+ currents and prolactin synthesis in rat pituitary cells, indicating potential implications in pharmacology and neurology (Enyeart et al., 1990).

Ca2+ Channel Blocker in Heart

Pimozide, a DPBP antipsychotic, was identified as a potent Ca2+ channel antagonist in the heart, suggesting its potential therapeutic value outside of psychiatry (Enyeart et al., 1990).

Penfluridol as Anticancer Agent

Penfluridol, a first-generation DPBP, showed promising anticancer effects in various cancer cell lines, suggesting its potential as a novel anti-tumor agent (Tuan & Lee, 2019).

Synthesis and Biological Evaluation

The synthesis and evaluation of (E)-2-(3-pentyl-2,6-diarylpiperidin-4-ylidene)-N-phenylhydrazinecarbothioamides demonstrated their bacterial and fungal activity, contributing to pharmaceutical research (Arockia doss et al., 2017).

Mecanismo De Acción

Target of Action

2-Pentylpiperidine is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms . Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase . The interaction of these compounds with their targets can lead to conformational changes in the molecule depending on the binding site .

Biochemical Pathways

It’s known that metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting immune cell responses . The signaling effects of metabolites are concentration and localization dependent .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .

Direcciones Futuras

Piperidine derivatives have been found in more than twenty classes of pharmaceuticals, as well as alkaloids . There is ongoing research into the therapeutic potential of piperidine derivatives, including their use in the treatment of various types of cancer . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Análisis Bioquímico

Biochemical Properties

Piperidine derivatives, which 2-Pentylpiperidine is part of, have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . These effects suggest that this compound may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of piperidine derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of piperidine derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Piperidine derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that piperidine derivatives can interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

It is known that piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-pentylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-3-4-7-10-8-5-6-9-11-10/h10-11H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIBRQBCQFXEDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2363378.png)

![N-(3-chloro-4-methylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2363379.png)

![N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide](/img/structure/B2363382.png)

![6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363386.png)

![4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2363388.png)

![7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2363396.png)

![4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2363398.png)